molecular formula C25H32N2O2 B14398191 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole CAS No. 89882-45-1

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole

Cat. No.: B14398191
CAS No.: 89882-45-1
M. Wt: 392.5 g/mol
InChI Key: GJRWOTDHZCKBGW-UHFFFAOYSA-N
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Description

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole is a substituted imidazole derivative characterized by two 4-(benzyloxy)butyl chains attached to the nitrogen atoms at positions 1 and 5 of the imidazole ring.

Properties

CAS No.

89882-45-1

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

1,5-bis(4-phenylmethoxybutyl)imidazole

InChI

InChI=1S/C25H32N2O2/c1-3-11-23(12-4-1)20-28-17-9-7-15-25-19-26-22-27(25)16-8-10-18-29-21-24-13-5-2-6-14-24/h1-6,11-14,19,22H,7-10,15-18,20-21H2

InChI Key

GJRWOTDHZCKBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC2=CN=CN2CCCCOCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1H-imidazole with 4-(benzyloxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic positions .

Scientific Research Applications

1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 1-(4-(2,4-Dichlorophenoxy)butyl)-1H-imidazole (Compound 60): Features a phenoxybutyl chain with electron-withdrawing chlorine substituents.
  • 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene : Contains benzimidazole units linked via a benzene ring. The fused aromatic system increases rigidity and π-stacking capacity, making it suitable for optoelectronic materials, whereas the target compound’s flexible butyl chains may favor solubility in organic solvents .

Linker and Backbone Modifications

  • 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine : Utilizes a hydrazine linker between benzylidene-imidazole units. This planar structure promotes crystallinity and coordination chemistry, contrasting with the aliphatic butyl linkers in the target compound, which prioritize conformational flexibility .
  • 2-Benzyl-4,5-dihydro-1H-imidazole : The partially saturated imidazole ring reduces aromaticity, altering electronic properties and reactivity. This structural difference may lower thermal stability compared to fully unsaturated imidazoles like the target compound .

Physicochemical Properties

Solubility and Stability

  • 4-Hydroxybenzoic acid–1H-imidazole (1/1): Forms a co-crystal with hydroxybenzoic acid, enhancing aqueous solubility via hydrogen bonding. The target compound, lacking acidic protons, likely exhibits lower water solubility but improved stability in non-polar matrices .
  • 2-Benzyl-4,5-dihydro-1H-imidazole : Demonstrates moderate solubility in polar aprotic solvents (e.g., DMF) due to its benzyl group, a property shared with the target compound. However, the dihydro structure may increase sensitivity to oxidation .

Thermal and Crystallographic Behavior

  • 1,2-Bis[4-(imidazolyl)benzylidene]hydrazine : Crystallographic studies reveal planar geometry and strong intermolecular π-π interactions, favoring high melting points (>250°C). The target compound’s aliphatic chains likely reduce melting points and crystallinity .

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